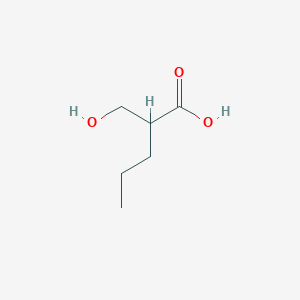
2-(Hydroxymethyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Hydroxymethyl)pentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a reducing agent. For example, the reduction of ®-2-(Hydroxymethyl)pentanoic acid esters using sodium borohydride or lithium aluminum hydride can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of ®-2-(Hydroxymethyl)pentanoic acid may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. This method ensures that the desired chiral form is obtained with minimal by-products. The process typically involves fermentation or enzymatic conversion of suitable substrates.
化学反応の分析
Types of Reactions
®-2-(Hydroxymethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is ®-2-(Carboxymethyl)pentanoic acid.
Reduction: The major product is ®-2-(Hydroxymethyl)pentanol.
Substitution: The major products depend on the substituent introduced, such as ®-2-(Chloromethyl)pentanoic acid or ®-2-(Bromomethyl)pentanoic acid.
科学的研究の応用
®-2-(Hydroxymethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which ®-2-(Hydroxymethyl)pentanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- (S)-2-(Hydroxymethyl)pentanoic acid
- ®-2-(Hydroxymethyl)butanoic acid
- ®-2-(Hydroxymethyl)hexanoic acid
Uniqueness
®-2-(Hydroxymethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes.
特性
分子式 |
C6H12O3 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
2-(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9) |
InChIキー |
HPVOTSMEHLZBJY-UHFFFAOYSA-N |
正規SMILES |
CCCC(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


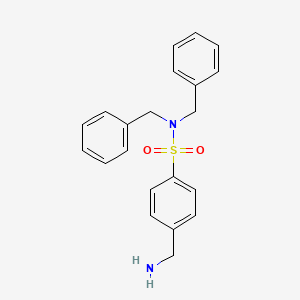
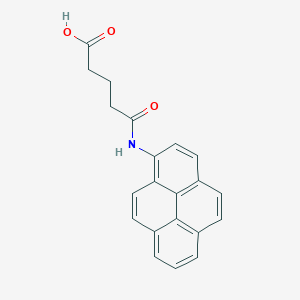
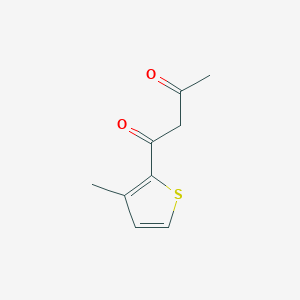
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)

![6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13085992.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
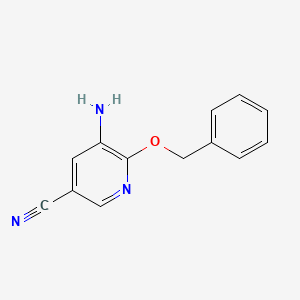


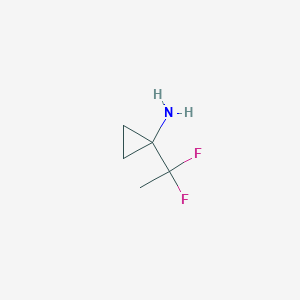
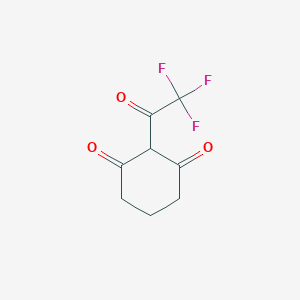
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)

